molecular formula C22H23N3O2S B2406746 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888441-01-8

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2406746
CAS No.: 888441-01-8
M. Wt: 393.51
InChI Key: IKVTWAXQLGGVIQ-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrimido[5,4-b]indole core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the 2,5-dimethylphenylmethylsulfanyl and 2-methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines can replace the methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound’s chemical properties make it useful in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar compounds to 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one include other pyrimido[5,4-b]indole derivatives, such as:

  • 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-hydroxyethyl)-5H-pyrimido[5,4-b]indol-4-one
  • 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-ethoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

These compounds share a similar core structure but differ in the substituents attached to the pyrimido[5,4-b]indole ring. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-8-9-15(2)16(12-14)13-28-22-24-19-17-6-4-5-7-18(17)23-20(19)21(26)25(22)10-11-27-3/h4-9,12,23H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVTWAXQLGGVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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